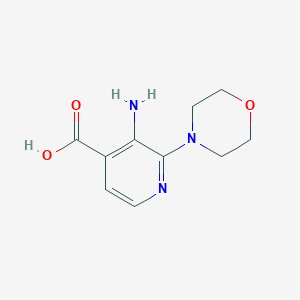
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound characterized by a bromomethyl group attached to a heptenone backbone. This compound is notable for its unique structure, which includes a bromine atom, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride or cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(bromomethyl)-2,5-dimethylhepta-2,4-diene
- (E)-2-(2-bromomethylphenyl)-2-methoxylimidomethyl acetate
- (E)-2-(2’-bromomethyl)phenyl-3-methoxy-methyl acrylate
Uniqueness
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific structure, which includes a bromomethyl group on a heptenone backbone. This structure imparts distinct reactivity and makes it suitable for specific synthetic applications that similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C12H21BrO |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7- |
Clé InChI |
ZTUSHYHWUWWBCU-CLFYSBASSA-N |
SMILES isomérique |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/CBr |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)





![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)

